N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring:
- A 6-methoxyimidazo[1,2-b]pyridazine core, known for modulating enzyme/receptor interactions.
- A phenyl linker connecting the imidazopyridazine and sulfonamide groups.
- A 5-methylthiophene-2-sulfonamide moiety, which may enhance solubility and target binding.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-12-6-9-18(26-12)27(23,24)21-14-5-3-4-13(10-14)15-11-22-16(19-15)7-8-17(20-22)25-2/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVOQQIHWZCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 357.43 g/mol. The presence of the methoxy group enhances solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-b]pyridazine Core : This can be achieved through cyclization reactions involving pyridazine derivatives and imidazole precursors.
- Introduction of the Phenyl Group : This step often utilizes Suzuki coupling reactions, where a phenylboronic acid reacts with halogenated intermediates under palladium catalysis.
- Functionalization : The introduction of the sulfonamide and thiophene moieties is achieved through various substitution reactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, it may modulate cellular pathways involved in signal transduction, influencing biological processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Against Mycobacterium tuberculosis : Derivatives have shown potent activity with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
- Broad-Spectrum Antimicrobial Effects : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) revealed promising results for derivatives containing similar structures. These studies indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells .
Case Studies
- Antibacterial Efficacy : A study reported that a related compound exhibited an MIC value of 0.21 µM against Pseudomonas aeruginosa, suggesting strong antibacterial potential .
- Molecular Docking Studies : Computational studies have shown that the compound forms critical interactions with bacterial DNA gyrase and MurD enzyme, which are essential for bacterial survival . Binding energies comparable to established antibiotics like ciprofloxacin indicate its potential as a therapeutic agent.
Summary Table of Biological Activities
| Activity | Target Pathogen/Cell Type | MIC/Effectiveness |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.63 - 1.26 mM |
| Antibacterial | Pseudomonas aeruginosa | 0.21 µM |
| Cytotoxicity | HaCat cells | Promising results |
| Cytotoxicity | Balb/c 3T3 cells | Promising results |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide exhibit significant antimicrobial properties.
Case Studies:
- Mycobacterium tuberculosis : Derivatives of imidazo[1,2-b]pyridazines have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM. This suggests that the compound could be effective in treating tuberculosis.
- Broad-Spectrum Antimicrobial Activity : Other studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity against various pathogens, indicating potential use in treating infections caused by drug-resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer effects.
Case Studies:
- Cell Line Studies : In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. For instance, certain analogs exhibited IC50 values below 100 μM, indicating significant cytotoxicity against these cancer cells .
- Mechanism of Action : The mechanism involves inducing DNA damage and apoptosis in poorly oxygenated tumor cells, which is critical for overcoming resistance mechanisms in cancer therapy .
Antifungal Activity
The antifungal potential of this compound has also been explored.
Case Studies:
- Candidiasis Treatment : A series of studies focused on compounds with similar structures demonstrated efficacy against Candida species, with MIC values lower than those of traditional antifungal agents like fluconazole . This positions the compound as a promising candidate for treating fungal infections.
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological implications:
Q & A
Q. Optimization Strategies :
- Use high-throughput screening to identify efficient catalysts (e.g., Pd(PPh₃)₄) and solvent systems.
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to reduce unreacted intermediates .
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-b]pyridazine core and sulfonamide linkage. Key signals include methoxy protons (~δ 3.9 ppm) and thiophene aromatic protons (~δ 7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₄O₃S₂: 447.0892) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace by-products .
How can researchers design structure-activity relationship (SAR) studies to identify key functional groups influencing bioactivity?
Q. Advanced Research Focus
- Modification Strategy : Systematically replace or modify substituents (e.g., methoxy→ethoxy, methylthiophene→chlorothiophene) and test against target proteins (e.g., kinases, COX-2) .
- Biological Assays : Use enzyme inhibition assays (IC₅₀ determination) and cell-based viability tests (e.g., MTT assay) to correlate structural changes with activity .
- Data Analysis : Apply multivariate regression to identify pharmacophores (e.g., sulfonamide’s hydrogen-bonding capacity) critical for target binding .
What strategies can resolve contradictions between experimental solubility data and computational predictions?
Q. Advanced Research Focus
- Experimental Validation : Perform shake-flask solubility tests in PBS (pH 7.4) and DMSO, comparing results with COSMO-RS or LogP predictions .
- Crystallography : Single-crystal X-ray diffraction to assess molecular packing and identify hydrophobic interactions that reduce aqueous solubility .
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanocrystal technology to enhance solubility for in vivo studies .
What in silico methods are recommended to predict binding affinity and selectivity for target proteins?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., COX-2’s hydrophobic pocket) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- QSAR Modeling : Leverage datasets from analogous sulfonamide derivatives to predict ADMET properties .
How can researchers assess metabolic stability and identify potential metabolites?
Q. Advanced Research Focus
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on demethylation (methoxy→hydroxy) and sulfonamide cleavage .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in hepatocytes .
What experimental approaches evaluate selectivity against off-target proteins?
Q. Advanced Research Focus
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics for suspected off-targets (e.g., carbonic anhydrase isoforms) .
How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?
Q. Advanced Research Focus
- Lipid-Based Delivery : Use self-emulsifying drug delivery systems (SEDDS) with Capryol™ 90 and Labrasol® to enhance bioavailability .
- Amorphous Solid Dispersion : Spray-dry with HPMC-AS to improve dissolution rates .
What safety profiling methods are critical to assess hepatotoxicity risks?
Q. Advanced Research Focus
- In Vitro Cytotoxicity : HepG2 cell assays with ALT/AST release quantification .
- Reactive Metabolite Screening : Trapping studies using glutathione or potassium cyanide to detect electrophilic intermediates .
How can target engagement be confirmed in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
- siRNA Knockdown : Correlate reduced target expression with diminished compound efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
